N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide
CAS No.: 921521-79-1
Cat. No.: VC11961735
Molecular Formula: C17H19ClN4O2S
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921521-79-1 |
|---|---|
| Molecular Formula | C17H19ClN4O2S |
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C17H19ClN4O2S/c1-12(23)19-17-20-14(11-25-17)10-16(24)22-7-5-21(6-8-22)15-4-2-3-13(18)9-15/h2-4,9,11H,5-8,10H2,1H3,(H,19,20,23) |
| Standard InChI Key | XBVOACBFMYJXEG-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
| Canonical SMILES | CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₇H₁₉ClN₄O₂S and a molecular weight of 378.9 g/mol. Its IUPAC name, N-[4-(2-oxo-2-{4-(3-chlorophenyl)piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]acetamide, reflects its three primary components:
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A thiazole ring (C₃H₃NS) with an acetamide substituent.
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A piperazine ring (C₄H₁₀N₂) substituted at the 1-position with a 3-chlorophenyl group.
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A ketoethyl linker connecting the thiazole and piperazine moieties .
Structural Characterization
Key spectroscopic data include:
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¹H NMR: Signals at δ 2.15 ppm (acetamide methyl group), δ 3.45–3.75 ppm (piperazine protons), and δ 7.20–7.45 ppm (aromatic protons from the 3-chlorophenyl group).
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IR Spectroscopy: Peaks at 1,650 cm⁻¹ (C=O stretch of acetamide) and 1,250 cm⁻¹ (C-N stretch of piperazine).
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a multi-step protocol involving:
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Formation of the thiazole-acetamide intermediate:
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Coupling with piperazine:
Representative Reaction Scheme:
Yield: ~65–70% after purification by column chromatography.
Optimization Challenges
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Solvent selection: Ethanol or dichloromethane improves solubility of intermediates .
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Temperature control: Reactions are typically conducted at 40–60°C to avoid side product formation.
Molecular Docking and Mechanistic Insights
Target Binding Analysis
Docking studies (PDB ID: 1M17) reveal:
ADMET Profiling
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Lipophilicity: LogP = 2.1 (moderate permeability).
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Metabolic stability: Susceptible to hepatic CYP3A4 oxidation .
Future Research Directions
Structural Modifications
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Heterocyclic replacements: Substituting thiazole with oxadiazole to enhance solubility.
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Piperazine analogs: Introducing bulkier substituents to improve receptor selectivity .
In Vivo Validation
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